6-(6-(Trifluoromethyl)pyridin-2-yl)-1,3,5-triazine-2,4(1H,3H)-dione

Description

Fundamental Molecular Framework

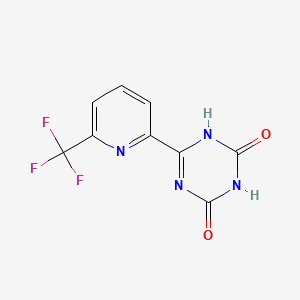

The molecular architecture of 6-(6-(Trifluoromethyl)pyridin-2-yl)-1,3,5-triazine-2,4(1H,3H)-dione exhibits a distinctive bicyclic heterocyclic system. The core structure features a 1,3,5-triazine ring substituted at the 6-position with a 6-(trifluoromethyl)pyridin-2-yl group. The triazine moiety contains two carbonyl groups at positions 2 and 4, creating a dione functionality that significantly influences the compound's electronic properties and hydrogen bonding capacity. The pyridine ring system provides an additional heteroaromatic framework, with the trifluoromethyl group at the 6-position introducing substantial electronic effects due to its strong electron-withdrawing nature.

The bonding patterns within this molecule demonstrate complex electronic interactions between the aromatic rings and functional groups. The triazine ring maintains planarity through delocalized pi-electron systems, while the trifluoromethyl substituent creates significant polarization effects throughout the molecular framework. The carbonyl groups in the triazine-dione system exhibit characteristic double-bond character with partial negative charge localization on oxygen atoms, facilitating potential hydrogen bonding interactions.

Electronic Configuration and Hybridization States

Analysis of the molecular orbital configurations reveals that nitrogen atoms within both ring systems adopt sp2 hybridization, contributing to the overall planarity and electronic delocalization. The carbon atoms bearing the carbonyl functionalities maintain sp2 hybridization, ensuring optimal overlap for pi-bonding with adjacent nitrogen centers. The trifluoromethyl carbon exhibits sp3 hybridization, creating a tetrahedral geometry that positions the fluorine atoms for maximum electrostatic interaction with the aromatic system.

The electronic distribution pattern demonstrates significant charge separation, with the trifluoromethyl group acting as a powerful electron-withdrawing unit that influences the entire molecular framework. This electronic polarization affects both the chemical reactivity and physical properties of the compound, including its solubility characteristics and intermolecular interactions.

Properties

IUPAC Name |

6-[6-(trifluoromethyl)pyridin-2-yl]-1H-1,3,5-triazine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N4O2/c10-9(11,12)5-3-1-2-4(13-5)6-14-7(17)16-8(18)15-6/h1-3H,(H2,14,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBXAKQJKSGOFNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(F)(F)F)C2=NC(=O)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(6-(Trifluoromethyl)pyridin-2-yl)-1,3,5-triazine-2,4(1H,3H)-dione typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized using methods such as the Balz-Schiemann reaction or direct fluorination of pyridine derivatives.

Formation of the Triazine Ring: The triazine ring is often synthesized through cyclization reactions involving cyanuric chloride and appropriate amines.

Coupling of Pyridine and Triazine Rings: The final step involves coupling the pyridine and triazine rings under conditions that facilitate the formation of the desired heterocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized versions of the above methods. The use of continuous flow reactors and automated synthesis platforms can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Key Steps and Conditions

Stoichiometric Notes :

-

Sodium metal is used in excess (0.488 mol) relative to biuret (0.122 mol) to ensure complete deprotonation.

-

The methyl ester acts as both substrate and electrophile, with a 1:2 molar ratio to biuret .

Stability and Reactivity

The compound exhibits moderate stability under inert conditions but is sensitive to hydrolysis due to its triazine-dione core:

-

pKa : Predicted to be 4.09 ± 0.70, indicating susceptibility to deprotonation under basic conditions .

-

Thermal Stability : Degrades above 60°C, necessitating low-temperature drying .

Comparative Analysis of Synthetic Routes

Limitations and Research Gaps

-

Mechanistic Insights : The exact cyclization mechanism (e.g., stepwise vs. concerted) remains unverified.

-

Derivatization Data : No peer-reviewed studies explore halogenation or oxidation reactions of this compound.

Industrial Relevance

The synthesis protocol is scalable to kilogram quantities, with pricing at $204/g for research-grade material . Its utility as a pharmacophore in oncology underscores the need for optimized large-scale production methods.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 6-(6-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazine-2,4(1H,3H)-dione as an intermediate in the synthesis of novel anticancer agents. The compound has been utilized in the development of inhibitors targeting specific cancer pathways. For example, it serves as a precursor for synthesizing compounds with enhanced activity against certain types of cancer cells. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound in cancer therapy .

Enasidenib Intermediate

This compound is also recognized as an important intermediate in the synthesis of Enasidenib (IDH305), a drug approved for the treatment of acute myeloid leukemia (AML). Enasidenib functions by inhibiting mutant isocitrate dehydrogenase 2 (IDH2), which plays a role in tumorigenesis. The ability to synthesize this compound efficiently allows for the production of Enasidenib and similar therapeutic agents .

Photovoltaic Applications

The structural properties of this compound make it suitable for applications in organic photovoltaics (OPVs). Its ability to act as an electron acceptor in donor-acceptor systems has been investigated to enhance the efficiency of solar cells. Studies have shown that incorporating this compound into photovoltaic devices can improve charge transport and overall device performance .

Fluorescent Materials

The compound's unique fluorinated structure contributes to its luminescent properties. Research indicates that derivatives can be used in the development of fluorescent materials for sensors and imaging applications. The incorporation of trifluoromethyl groups enhances the photostability and brightness of these materials, making them suitable for biological imaging .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as pyridine derivatives and triazine frameworks. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Mechanism of Action

The mechanism of action of 6-(6-(Trifluoromethyl)pyridin-2-yl)-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances its ability to penetrate cell membranes and bind to target proteins, thereby modulating their activity. The triazine ring can interact with nucleophilic sites in enzymes, potentially inhibiting their function .

Comparison with Similar Compounds

Structural Features :

- Pyridine ring substituted with a trifluoromethyl group at the 6-position.

- Triazine-dione core with hydrogen-bonding capacity.

- Planar structure conducive to kinase inhibition .

Comparison with Similar Triazine-Dione Derivatives

Structural Modifications and Substituent Effects

Key Observations :

Key Observations :

Physical and Spectroscopic Properties

Key Observations :

Biological Activity

6-(6-(Trifluoromethyl)pyridin-2-yl)-1,3,5-triazine-2,4(1H,3H)-dione, also known by its CAS number 1446507-38-5, is a compound that has garnered attention due to its potential biological activities. This triazine derivative is primarily recognized as an intermediate in the synthesis of the anti-cancer drug enasidenib (AG221), which is used in the treatment of acute myeloid leukemia (AML) by inhibiting mutant isocitrate dehydrogenase 2 (IDH2) .

- Molecular Formula : C9H5F3N4O2

- Molecular Weight : 258.16 g/mol

- Appearance : Off-white to brown solid

- Purity : ≥ 98.0%

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with cellular membranes and proteins.

Targeting Enzymatic Pathways

Research indicates that compounds similar to this triazine derivative can inhibit key enzymes involved in cancer metabolism. For instance, studies on related triazine-based compounds have shown significant inhibitory effects on the PI3K pathway, which is crucial for cell growth and survival . The introduction of trifluoromethyl groups in these compounds often results in enhanced potency and selectivity towards specific targets.

Anticancer Properties

The primary biological activity associated with this compound is its role as an intermediate in the synthesis of enasidenib. Enasidenib has been shown to induce differentiation in AML cells harboring IDH2 mutations. The mechanism involves the inhibition of the oncometabolite 2-hydroxyglutarate (2-HG) production, thereby restoring normal hematopoiesis .

Case Studies and Research Findings

Several studies have investigated the biological activities of triazine derivatives:

- Inhibition of IDH Mutants : Enasidenib has demonstrated efficacy in AML patients with IDH2 mutations, showing a response rate of approximately 40% in clinical trials . The mechanism involves direct binding and inhibition of mutant IDH2 enzymes.

- Cell Line Studies : In vitro studies using various cancer cell lines have shown that triazine derivatives can induce apoptosis and cell cycle arrest. For example, compounds structurally related to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines .

Summary Table of Biological Activities

Q & A

Q. What synthetic routes are established for preparing 6-(6-(Trifluoromethyl)pyridin-2-yl)-1,3,5-triazine-2,4(1H,3H)-dione, and what key reaction parameters influence yield?

The compound is synthesized via a condensation reaction between methyl 6-trifluoromethylpicolinate and biuret in the presence of sodium ethoxide (NaOEt) under reflux conditions. Key parameters include stoichiometric ratios (e.g., biuret as a limiting reagent), solvent choice (ethanol), and reaction duration (1 hour). Post-reaction, neutralization with NaHCO₃ precipitates the product, yielding crude material that can be purified via recrystallization. Yield optimization requires careful pH control during neutralization .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

- 1H-NMR and 13C-NMR : Confirm regiochemistry and substituent integration (e.g., pyridinyl protons at δ 8.38–8.75 ppm, trifluoromethyl group absence in proton spectra) .

- LC-MS : Validates molecular weight (observed [M+H]+ at m/z 259.1 vs. calculated 259.04) and detects impurities .

- HRMS-ESI : Provides exact mass verification (e.g., [M+H]+ deviations < 1 ppm) .

Advanced Research Questions

Q. How can the chlorination step (using POCl₃/PCl₅) be optimized to enhance yield and minimize side products?

The chlorination of the triazine-dione core to form 2,4-dichloro-6-(6-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazine (38% yield in ) can be improved by:

Q. How should researchers resolve contradictions between computational docking predictions and experimental enzyme inhibition data?

Discrepancies may arise from solvation effects or protein flexibility. Strategies include:

- Molecular dynamics simulations : To model protein-ligand interactions under physiological conditions.

- Alanine scanning mutagenesis : Identifying critical binding residues for the trifluoromethylpyridinyl moiety.

- Dose-response assays : Validating inhibitory concentrations (e.g., ADP-Glo® kinase assays for TGFβRI, as in ) .

Q. Which structural modifications to the triazine-dione core enhance TGFβRI inhibitory activity?

SAR studies indicate:

Q. What are the scalability challenges in transitioning from lab-scale to pilot-scale synthesis?

Key considerations from large-scale processes (e.g., ’s 653 kg batch):

- Solvent volume management : Reducing MeCN/water mixtures during workup to minimize waste.

- Temperature gradients : Ensuring uniform heating in reactors to prevent side reactions.

- Filtration efficiency : Using pressure filtration for high-volume precipitates .

Q. How does the trifluoromethylpyridinyl moiety influence metabolic stability and target binding?

- Metabolic stability : The trifluoromethyl group reduces oxidative metabolism by cytochrome P450 enzymes.

- Binding affinity : Fluorine atoms engage in halogen bonding with backbone carbonyls (e.g., SARS-CoV-2 3CL protease inhibition in ) .

Q. What purification methods are optimal for isolating high-purity (>98%) compound?

Q. What mechanistic insights have been derived from enzyme inhibition assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.